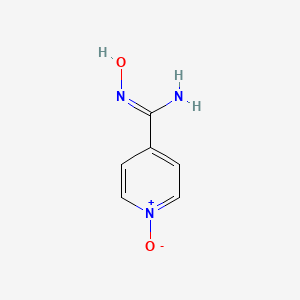

Pyridine-4-carboxamidoxime N-oxide

説明

BenchChem offers high-quality Pyridine-4-carboxamidoxime N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-4-carboxamidoxime N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

66168-50-1 |

|---|---|

分子式 |

C6H7N3O2 |

分子量 |

153.14 g/mol |

IUPAC名 |

N'-hydroxy-1-oxidopyridin-1-ium-4-carboximidamide |

InChI |

InChI=1S/C6H7N3O2/c7-6(8-10)5-1-3-9(11)4-2-5/h1-4,10H,(H2,7,8) |

InChIキー |

MBWVMSCELRFKRC-UHFFFAOYSA-N |

異性体SMILES |

C1=C[N+](=CC=C1/C(=N\O)/N)[O-] |

正規SMILES |

C1=C[N+](=CC=C1C(=NO)N)[O-] |

製品の起源 |

United States |

Pyridine-4-carboxamidoxime N-oxide chemical structure and physical properties

An In-Depth Technical Guide to Pyridine-4-carboxamidoxime N-oxide: Structure, Properties, Synthesis, and Applications

Abstract

Pyridine-4-carboxamidoxime N-oxide, systematically named (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide, is a bifunctional heterocyclic compound of increasing interest to the scientific community. Integrating the established reactivity of a pyridine N-oxide with the versatile coordinating and hydrogen-bonding capabilities of a carboxamidoxime moiety, this molecule presents a unique scaffold for applications in materials science, coordination chemistry, and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, known physicochemical properties, a validated synthetic pathway with detailed protocols, and a predictive analysis of its spectroscopic signature. Furthermore, it explores its chemical reactivity and potential applications, positioning it as a valuable building block for researchers in drug development and materials engineering.

Molecular Structure and Supramolecular Assembly

The defining characteristic of Pyridine-4-carboxamidoxime N-oxide is its unique combination of functional groups, which dictates its chemical behavior and its arrangement in the solid state.

Systematic Name: (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide[1] Chemical Formula: C₆H₇N₃O₂[1]

The molecular structure consists of a central pyridine ring that has been oxidized at the nitrogen atom, forming an N-oxide. Attached at the 4-position of this ring is a carboxamidoxime group (-C(=NOH)NH₂). X-ray crystallography has confirmed that the hydroxycarbamimidoyl group is essentially coplanar with the aromatic pyridine ring, with a root-mean-square deviation of just 0.112 Å.[1]

In the solid state, the molecule exhibits a remarkable capacity for self-assembly through a network of strong hydrogen bonds. These interactions occur between the oxime oxygen and the N-oxide oxygen (O—H⋯O), as well as between an amine nitrogen and the N-oxide oxygen (N—H⋯O).[1] This specific bonding pattern links four individual molecules together, creating a distinct R³₄(24) ring motif.[1] The propagation of these motifs generates extensive two-dimensional sheets parallel to the (100) face of the unit cell, resulting in a layered supramolecular architecture. Notably, no significant π–π stacking interactions are observed in the crystal structure.[1]

Physicochemical Properties

While comprehensive physical data for Pyridine-4-carboxamidoxime N-oxide is not extensively documented, key properties have been established through crystallographic analysis and its method of preparation.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| Appearance | Clear, colorless crystals | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| Solubility | Soluble in methanol | [1] |

The successful crystallization from methanol indicates its solubility in polar protic solvents.[1] Other key data points, such as melting point and pKa, have not been reported in the reviewed literature.

Synthesis and Purification

The synthesis of Pyridine-4-carboxamidoxime N-oxide can be logically achieved via a two-step process starting from commercially available 4-cyanopyridine. This pathway leverages well-established transformations in heterocyclic chemistry.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of Pyridine-4-carboxamidoxime N-oxide.

Step 1: Synthesis of 4-Cyanopyridine N-oxide

The initial step involves the oxidation of the pyridine nitrogen. This transformation is crucial as it deactivates the nitrogen towards electrophiles and modifies the electronic properties of the ring, directing subsequent reactivity.[2] The use of a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) is a standard and efficient method for this purpose.[3]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-cyanopyridine (1.0 eq) and dissolve in dichloromethane (DCM, approx. 9 mL per gram of starting material).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the oxidation reaction.

-

Reagent Addition: Slowly add m-chloroperoxybenzoic acid (m-CPBA, approx. 1.5 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 24 hours.[3]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., DCM/MeOH = 10:1) to confirm the complete consumption of the starting material.[3]

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add water and adjust the pH to 4-5 with a suitable base (e.g., saturated NaHCO₃ solution). Stir for 2-3 hours.

-

Isolation: Filter the mixture. The aqueous filtrate contains the product. Concentrate the filtrate and dry under vacuum to yield 4-cyanopyridine N-oxide, which can be used in the next step without further purification if purity is sufficient (>95%).[3]

Step 2: Synthesis of Pyridine-4-carboxamidoxime N-oxide

The conversion of the nitrile functional group on the N-oxide intermediate to a carboxamidoxime is achieved by reaction with hydroxylamine. This nucleophilic addition to the carbon-nitrogen triple bond is a reliable method for synthesizing amidoximes.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine N-oxide (1.0 eq) in ethanol.

-

Reagent Preparation: In a separate flask, prepare a solution of hydroxylamine by adding an aqueous solution of a base (e.g., sodium carbonate, 1.5 eq) to hydroxylamine hydrochloride (1.5 eq).

-

Reaction: Add the hydroxylamine solution to the ethanolic solution of the nitrile.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting material.

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration. For high-purity material suitable for crystallographic analysis, recrystallization can be performed by dissolving the crude product in a minimal amount of hot methanol and allowing it to cool slowly to room temperature.[1]

Spectroscopic Characterization: A Predictive Guide

As experimental spectra are not widely published, this section provides a predictive analysis of the key spectroscopic features expected for Pyridine-4-carboxamidoxime N-oxide, based on data from analogous structures.[4][5][6] This serves as a reference for researchers aiming to characterize this molecule.

Generalized Protocol for Spectroscopic Analysis

-

Sample Preparation: For NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile.[7]

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum on a 400 MHz or higher spectrometer. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

-

IR Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) in positive ion mode to confirm the exact mass.

Predicted Spectral Data

-

¹H NMR (DMSO-d₆):

-

Aromatic Protons: Two distinct signals are expected in the aromatic region. The protons ortho to the N-oxide group (H2, H6) will be significantly deshielded, appearing as a doublet around δ 8.2-8.4 ppm. The protons meta to the N-oxide (H3, H5) will appear as a doublet at a more upfield position, likely around δ 7.4-7.6 ppm. This pattern is characteristic of 4-substituted pyridine N-oxides.[4]

-

Amine (-NH₂) Protons: A broad singlet integrating to 2H is expected, likely in the region of δ 5.5-6.5 ppm.

-

Oxime (-OH) Proton: A broad singlet integrating to 1H is expected, typically appearing further downfield, potentially > δ 9.0 ppm.

-

-

¹³C NMR (DMSO-d₆):

-

Aromatic Carbons: The carbons attached to the N-oxide (C2, C6) are expected around δ 138-140 ppm. The substituted carbon (C4) would be in a similar region, while the C3 and C5 carbons would be more shielded, around δ 125-128 ppm.[4]

-

Amidoxime Carbon (C=NOH): This carbon is expected to appear in the range of δ 145-155 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ from the oxime hydroxyl group.

-

N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=N Stretch (Oxime): A medium intensity band around 1640-1660 cm⁻¹.

-

N-O Stretch (N-Oxide): A strong, characteristic absorption band around 1250-1300 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The primary ion observed would be the protonated molecule [M+H]⁺ with an expected m/z of approximately 154.0611, corresponding to the formula [C₆H₈N₃O₂]⁺.

-

Chemical Reactivity and Potential Applications

The dual functionality of Pyridine-4-carboxamidoxime N-oxide makes it a versatile building block with significant potential in several scientific domains.

-

Coordination Chemistry and Materials Science: The molecule has been successfully used to grow crystals and has been investigated for the synthesis of metal-organic frameworks (MOFs).[1] The amidoxime group is a well-known chelating agent for various metal ions, while the N-oxide oxygen can also act as a coordinating site. This dual coordinating ability makes it an attractive ligand for constructing novel coordination polymers with potentially interesting catalytic or magnetic properties.

-

Medicinal Chemistry and Drug Development:

-

Bioisosterism: The pyridine N-oxide motif is recognized as a potent bioisosteric replacement for carbonyl groups, capable of acting as a strong hydrogen bond acceptor.[8] This has been exploited in the design of inhibitors for enzymes like thrombin and p38 MAP kinase.[8]

-

Scaffold for Biologically Active Molecules: Pyridine N-oxides are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[9] The N-oxide group facilitates electrophilic substitution at the 2- and 4-positions of the pyridine ring, which can then be deoxygenated to yield the final substituted pyridine.[2] This compound could serve as a precursor to novel therapeutics, leveraging the established biological importance of functionalized pyridines.[10][11]

-

-

Organic Synthesis: Beyond its role as a ligand or pharmaceutical scaffold, the N-oxide functionality can be used as an internal oxidant in various chemical transformations, expanding its utility in synthetic organic chemistry.[12]

Conclusion

Pyridine-4-carboxamidoxime N-oxide is a highly functionalized heterocyclic compound with well-defined structural features and a straightforward synthetic route. Its unique combination of a strong hydrogen-bond accepting N-oxide and a metal-chelating amidoxime group provides a rich platform for innovation. For researchers in materials science, it offers a promising ligand for the design of novel supramolecular assemblies and coordination polymers. For medicinal chemists and drug development professionals, it represents a versatile scaffold and intermediate for the synthesis of new therapeutic agents. The detailed synthetic and predictive characterization data provided in this guide serve as a foundational resource for unlocking the full potential of this valuable chemical entity.

References

- CN115160220A - Synthesis process of pyridine-N-oxide - Google P

-

Lynch, V., et al. (2020). Pyridine-4-carboxamidoxime N-oxide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1604–1607. (URL: [Link])

-

Yamamoto, Y., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Journal of the Korean Chemical Society, 52(4), 414-416. (URL: [Link])

-

Supporting Information for N-oxidation of Pyridine Derivatives. (URL: [Link])

-

Matsumura, E., et al. (1970). Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan, 43(10), 3210-3214. (URL: [Link])

-

Cheméo. (2023). Chemical Properties of Isonicotinic acid N-oxide (CAS 13602-12-5). (URL: [Link])

-

Organic Syntheses. (n.d.). Pyridine-N-oxide. (URL: [Link])

-

NIST. (2021). 4-Pyridinecarboxaldehyde, oxime. NIST Chemistry WebBook, SRD 69. (URL: [Link])

-

Wikipedia. (2023). Pyridine-N-oxide. (URL: [Link])

-

PubChem. (n.d.). 4-Pyridinealdoxime. National Center for Biotechnology Information. (URL: [Link])

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. (URL: [Link])

-

Global Substance Registration System. (n.d.). ISONICOTINAMIDOXIME. (URL: [Link])

-

Al-Tel, T. H. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(1), 129-143. (URL: [Link])

-

Kauppinen, R., et al. (2001). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 39(8), 457-464. (URL: [Link])

-

LookChem. (2026). The Role of Pyridine N-oxide in Modern Organic Synthesis. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. (URL: [Link])

-

NIST. (2021). 4-Pyridinecarboxamide. NIST Chemistry WebBook, SRD 69. (URL: [Link])

-

Organic Chemistry Portal. (n.d.). N-O Bond Formation. (URL: [Link])

- Balasubramanian, M., & Keay, J. G. (1996). A New Convenient Synthesis of Pyridine-N-oxides.

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. (URL: [Link])

Sources

- 1. Pyridine-4-carboxamidoxime N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine-N-oxide(694-59-7) 1H NMR spectrum [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Pyridine N-oxide [organic-chemistry.org]

Thermodynamic Stability and Thermal Degradation Kinetics of Pyridine-4-carboxamidoxime N-oxide

Executive Summary

Pyridine-4-carboxamidoxime N-oxide (systematic name: (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide) is a bifunctional molecule of significant interest in the synthesis of metal-organic frameworks (MOFs) and pharmaceutical intermediates[1]. The compound’s thermodynamic stability is governed by the delicate interplay between the resonance-stabilized pyridine N-oxide ring and the thermally labile amidoxime moiety. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic profile, detailing bond dissociation enthalpies, phase transitions, and the kinetic pathways of its thermal degradation.

Structural Thermodynamics & Electronic Landscape

The thermodynamic baseline of Pyridine-4-carboxamidoxime N-oxide is dictated by its extensive intermolecular hydrogen-bonding network and the electronic nature of the N-O bond. Crystallographic studies reveal that the compound crystallizes in hydrogen-bonding layers, driven by strong O—H⋯O and N—H⋯O interactions that build highly stable R³₄(24) ring motifs[1].

The pyridine N-oxide ring possesses an "extra" resonance stabilization energy of approximately 28.7 to 34.2 kcal/mol, which significantly influences its thermal behavior[2]. Despite this aromatic stabilization, the N-O bond remains the primary site of thermodynamic vulnerability. The N-O bond dissociation enthalpy (BDE) in pyridine N-oxides typically ranges from 60 to 70 kcal/mol[2]. Upon thermal or photochemical excitation, the molecule can undergo an n → π* electronic transition, leading to a minimum energy conical intersection (MECI) that facilitates structural rearrangement or deoxygenation[3].

Figure 1: Thermal decomposition pathways of Pyridine-4-carboxamidoxime N-oxide.

Phase Transitions and Degradation Kinetics

The thermal degradation of Pyridine-4-carboxamidoxime N-oxide is a multi-stage process. The disruption of the hydrogen-bonded lattice occurs during an endothermic melting phase transition at approximately 120 °C[4]. Following melting, the compound enters a molten state where structural rearrangement occurs between 140 °C and 160 °C[4].

Beyond 200 °C, the compound undergoes competing degradation pathways:

-

Amidoxime Dehydration: The hydroxycarbamimidoyl group undergoes endothermic dehydration, releasing water to form a nitrile derivative.

-

N-Oxide Deoxygenation: The cleavage of the N-O bond is highly exothermic. If the heat generation rate exceeds the system's dissipation capacity, thermal runaway can occur, a known hazard for alkylpyridine N-oxides[5].

Under an inert atmosphere, the rate-limiting step of decomposition is free nucleation and subsequent nuclei growth, whereas under oxidative conditions, the pathway shifts to a chemical reaction-limited thermo-oxidative degradation[6].

Quantitative Thermodynamic Profile

| Parameter | Value / Range | Analytical Method | Mechanistic Significance |

| N-O Bond Dissociation Enthalpy | ~60 - 70 kcal/mol | Computational (B3LYP/M06) | Defines the activation barrier for thermal deoxygenation[2]. |

| Resonance Stabilization Energy | 28.7 - 34.2 kcal/mol | Computational | "Extra" stabilization of the pyridine N-oxide ring[2]. |

| Melting Phase Transition | ~120 °C | DSC | Endothermic transition disrupting the R³₄(24) hydrogen-bonded lattice[4]. |

| Structural Rearrangement | 140 - 160 °C | VT-IR / DSC | Pre-decomposition molecular reorganization in the molten state[4]. |

| Onset of Decomposition | >200 °C | TGA / ARC | Exothermic cleavage of N-O and C-N bonds[4]. |

| Apparent Activation Energy ( Ed ) | 110 - 140 kJ/mol | Ozawa Kinetic Model | Energy barrier for free nucleation and nuclei growth during degradation[6]. |

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of Pyridine-4-carboxamidoxime N-oxide, empirical workflows must account for both the endothermic phase transitions and the severe exothermic risks associated with N-oxide cleavage.

Figure 2: Experimental workflow for thermodynamic profiling and kinetic modeling.

Protocol A: Simultaneous Thermal Analysis (TGA-DSC) with Evolved Gas Analysis (EGA)

Causality Focus: Differentiating dehydration from deoxygenation while preventing thermo-oxidative artifacts.

-

System Calibration & Blank Run: Run an empty alumina crucible from 25 °C to 400 °C. Causality: Establishes a flat baseline to ensure minor endothermic shifts during the 140–160 °C structural rearrangement are not instrumental artifacts.

-

Sample Preparation: Weigh exactly 2.0 to 5.0 mg of crystalline Pyridine-4-carboxamidoxime N-oxide into the crucible. Causality: Utilizing a low sample mass prevents localized self-heating (thermal runaway) from skewing the DSC heat flow measurements during the exothermic N-O cleavage.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min. Causality: Isolates the intrinsic thermal decomposition pathway from thermo-oxidative degradation, which follows a vastly different kinetic model[6].

-

Dynamic Heating: Ramp the temperature at 10 °C/min up to 400 °C.

-

Evolved Gas Analysis (EGA): Route the off-gases through a transfer line heated to 200 °C into an FTIR spectrometer. Causality: The heated line prevents condensation. The FTIR differentiates between the release of H2O (confirming amidoxime dehydration) and non-condensable gases (confirming N-oxide deoxygenation).

-

Self-Validation Check: Perform a post-run mass balance. The residual char mass measured by the TGA microbalance must mathematically reconcile with the integrated area of the evolved gas peaks from the FTIR. A discrepancy flags a condensation error in the transfer line, automatically invalidating the run.

Protocol B: Accelerating Rate Calorimetry (ARC)

Causality Focus: Quantifying the thermal runaway risk of the N-oxide moiety.

-

Bomb Preparation: Load 1.0 g of the sample into a spherical titanium bomb.

-

Heat-Wait-Search (HWS) Sequence: Heat the bomb in 5 °C increments, wait 15 minutes for thermal equilibration, and search for a self-heating rate exceeding 0.02 °C/min. Causality: Dynamic TGA heating often overestimates the onset temperature due to kinetic lag. The HWS sequence accurately detects the true adiabatic onset temperature of the highly exothermic N-O bond cleavage[5].

-

Pressure Tracking: Monitor the internal pressure continuously. Causality: The deoxygenation of the N-oxide generates significant volumes of non-condensable gases. Tracking the pressure profile is critical for calculating the maximum pressure rate ( dP/dtmax ), a mandatory parameter for sizing reactor pressure relief systems.

References

-

[1] Padgett, C. W., Sheriff, K., & Lynch, W. E. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData. ResearchGate. 1

-

[6] Gubarev, Y. A., et al. (2018). Thermo-oxidative degradation of styryl derivatives of pyridine-N-oxides. ResearchGate. 6

-

[4] A view of compound III, showing the atom labeling. Displacement... (Thermal analysis results obtained using TGA–DSC). ResearchGate.4

-

[3] Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. NIH.gov.3

-

[2] Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.2

-

[5] Toward the Identification of Intensified Reaction Conditions Using Response Surface Methodology: A Case Study on 3-Methylpyridine N-Oxide Synthesis. ACS Publications. 5

Sources

Electronic properties of Pyridine-4-carboxamidoxime N-oxide ligands

An In-Depth Technical Guide to the Electronic Properties of Pyridine-4-carboxamidoxime N-oxide Ligands

Executive Summary

Heterocyclic N-oxides and amidoxime-containing molecules represent two classes of compounds with profound significance in medicinal and coordination chemistry.[1][2] The integration of both functionalities into a single molecular scaffold, as seen in Pyridine-4-carboxamidoxime N-oxide, creates a ligand with a unique and compelling set of electronic properties. This guide offers a detailed exploration of this ligand, intended for researchers, chemists, and drug development professionals. We will dissect its molecular architecture, delve into the electronic contributions of its constituent moieties, analyze its coordination behavior, and provide validated experimental and computational protocols. The overarching goal is to furnish a comprehensive understanding of how the ligand's electronic characteristics underpin its utility in the design of novel metal complexes and advanced therapeutic agents.

Introduction: A Ligand of Dual Functionality

The strategic design of functional molecules is the cornerstone of modern chemistry and drug discovery. Pyridine N-oxides are a well-established class of ligands, valued for their ability to modulate the electronic landscape of the pyridine ring, enhancing reactivity and serving as versatile O-donor ligands in coordination chemistry.[3][4] Their complexes are found in applications ranging from catalysis to medicine, such as the antifungal agent zinc pyrithione.[3]

Concurrently, the amidoxime functional group has been identified as a "privileged scaffold" in medicinal chemistry.[1][5] Molecules bearing this moiety exhibit a vast spectrum of biological activities, including antibacterial, antineoplastic, and antihypertensive effects.[5][6] A key feature of amidoximes is their role as prodrugs, which can be metabolically converted to the corresponding amidines, and their capacity to act as nitric oxide (NO) donors, a critical signaling molecule in numerous physiological processes.[6][7][8]

The compound Pyridine-4-carboxamidoxime N-oxide, systematically named (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide, represents a sophisticated fusion of these two domains.[9] Its electronic properties are not merely an additive combination of its parts but a synergistic interplay that offers unique opportunities for creating highly functional coordination complexes and targeted therapeutics. This guide will provide an in-depth analysis of these properties, bridging theoretical understanding with practical application.

Molecular Architecture and Synthesis

The solid-state structure of Pyridine-4-carboxamidoxime N-oxide has been elucidated by X-ray crystallography, revealing a largely planar molecule.[9] The hydroxycarbamimidoyl group is essentially coplanar with the pyridine N-oxide ring, which facilitates electronic communication between the two moieties.[9]

A defining feature of its crystal structure is an extensive two-dimensional supramolecular network built on robust hydrogen bonds. This network involves strong O—H⋯O interactions between the oxime hydroxyl group and the N-oxide oxygen, as well as N—H⋯O hydrogen bonds from the amine group to the N-oxide oxygen.[9] This pronounced hydrogen-bonding capability is a critical factor in its interaction with biological receptors and its utility in crystal engineering.

The synthesis of this ligand is typically achieved through a two-step process: first, the oxidation of a commercially available starting material like 4-cyanopyridine to its corresponding N-oxide, followed by the reaction of the nitrile group with hydroxylamine to form the amidoxime.

Core Electronic Properties: A Tale of Two Moieties

The electronic character of Pyridine-4-carboxamidoxime N-oxide is best understood by examining the contributions of its two primary functional groups.

The Pyridine N-Oxide Moiety

The introduction of the N-oxide group fundamentally alters the electronic distribution of the pyridine ring. The N-O bond is highly polarized, with a significant dipole moment where the oxygen atom bears a partial negative charge, making it the primary site for metal coordination.[3][10] This feature classifies pyridine N-oxide as a weakly basic, neutral O-donor ligand.[3][10] Furthermore, the N-oxide group acts as an electron-withdrawing group, influencing the aromatic system and activating the ring for nucleophilic substitution, particularly at the 2- and 4-positions.[11] Computational studies have quantified the strength of the N-O bond, revealing a bond dissociation enthalpy 10-14 kcal/mol higher than that in aliphatic amine oxides, a testament to the additional resonance stabilization afforded by the aromatic ring.[12][13]

The Amidoxime Moiety

The amidoxime group (-C(NH₂)=NOH) is a versatile pharmacophore. It is a weak base that contains both hydrogen bond donors (NH₂ and OH) and acceptors (N and O), enabling diverse interactions with biological targets. Its most significant electronic-related functions in a biological context are its roles as a prodrug and an NO donor.[6][7] The amidoxime can undergo in-vivo reduction to the corresponding amidine, which is often the more potent bioactive form.[8] Additionally, it can be oxidized by enzymes like cytochrome P450 to release nitric oxide, a key mediator of vasodilation and other physiological effects.[8]

Synergistic Electronic Effects

The combination of the two moieties results in a complex electronic interplay. The electron-withdrawing nature of the pyridine N-oxide ring is expected to decrease the electron density on the amidoxime group, potentially influencing its pKa and its propensity for oxidation and NO release. Conversely, the amidoxime group, with its mix of donor and acceptor sites, modulates the overall electronic profile and coordination potential of the ligand.

Coordination Behavior and Metal Complexation

As a ligand, Pyridine-4-carboxamidoxime N-oxide offers multiple potential binding sites, leading to rich and varied coordination chemistry.

-

Primary Coordination: The primary and most predictable coordination site is the oxygen atom of the N-oxide group, which acts as a monodentate Lewis base.[3] Pyridine N-oxides are known to form stable octahedral complexes with a variety of transition metals, including manganese, cobalt, and nickel.[3][14]

-

Chelation and Bridging: The amidoxime group introduces the possibility of chelation, where the ligand binds to a single metal center through both the N-oxide oxygen and one of the atoms from the amidoxime group (likely the oxime nitrogen or oxygen). This bidentate coordination would form a stable five-membered ring. Furthermore, the distinct functional groups at opposite ends of the molecule make it an excellent candidate for a bridging ligand, capable of linking multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs).[9][15]

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the counter-ion, the solvent system, and the reaction stoichiometry.

Computational Deep Dive: DFT Analysis

Density Functional Theory (DFT) is an indispensable tool for probing the electronic structure of molecules like Pyridine-4-carboxamidoxime N-oxide.[4] It provides quantitative insights into properties that govern reactivity and intermolecular interactions. A typical computational workflow involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it is a true minimum, and finally, the calculation of various electronic descriptors.[4]

Table 1: Key Electronic Properties of Pyridine N-Oxide Derivatives (Illustrative DFT Data)

| Property | Pyridine N-oxide (Parent) | 4-Nitropyridine N-oxide (EWG) | 4-Methoxypyridine N-oxide (EDG) |

|---|---|---|---|

| N-O Bond Length (Å) | ~1.27 | ~1.26 | ~1.28 |

| Dipole Moment (Debye) | ~4.2 | ~1.5 | ~5.0 |

| LUMO Energy (eV) | ~ -1.5 | ~ -3.5 | ~ -1.0 |

| HOMO-LUMO Gap (eV) | ~5.5 | ~4.8 | ~5.2 |

Note: Values are representative and depend on the specific DFT functional and basis set used. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. Data trends are based on principles discussed in the literature.[4][16]

This data illustrates how substituents can tune electronic properties. An electron-withdrawing group (EWG) like a nitro group lowers the LUMO energy, making the molecule a better electron acceptor, while an electron-donating group (EDG) has the opposite effect.[16] The amidoxime group in the title compound would likewise modulate these properties, influencing its reactivity and coordination ability.

Implications for Drug Development

The unique electronic structure of Pyridine-4-carboxamidoxime N-oxide makes it a highly attractive scaffold for therapeutic agent design.

Prodrug and Bioactivation Strategy

The amidoxime moiety is a well-known prodrug functional group.[7] In the body, it can be enzymatically reduced to the corresponding amidine, which may have higher affinity for the target receptor. This bioactivation can improve pharmacokinetic properties such as cell permeability and oral bioavailability.[7]

Targeted Nitric Oxide Delivery

The ability of the amidoxime to release NO upon metabolic oxidation is a powerful therapeutic mechanism.[5][6] NO is a potent vasodilator, and targeted delivery can be exploited for treating hypertension. It also plays roles in neurotransmission and the immune response. The electronic properties of the pyridine N-oxide ring can be tuned through substitution to modulate the rate of NO release, allowing for the design of drugs with specific release profiles.

Key Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and computational analysis of the title ligand.

Protocol 1: Synthesis of Pyridine-4-carboxamidoxime N-oxide

Causality: This two-step synthesis is a standard and reliable route. The first step utilizes a common oxidizing agent to form the N-oxide.[17] The second step is the classic conversion of a nitrile to an amidoxime using hydroxylamine.[8]

Step 1: Synthesis of 4-Cyanopyridine N-oxide

-

In a round-bottom flask, dissolve 4-cyanopyridine (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Validation: Purify by column chromatography or recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Step 2: Synthesis of Pyridine-4-carboxamidoxime N-oxide

-

Dissolve 4-cyanopyridine N-oxide (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature. The product may precipitate.

-

Filter the solid product and wash with cold water and then a small amount of cold ethanol.

-

Validation: Dry the product under vacuum. Confirm its identity and purity via melting point, NMR, IR spectroscopy (look for O-H and N-H stretches), and comparison to literature data.[9]

Protocol 2: Computational Analysis using DFT

Causality: This protocol follows a standard, validated procedure for computational chemistry to ensure reliable and reproducible results.[4] The choice of the B3LYP functional and a Pople-style basis set like 6-311+G(d,p) provides a good balance of accuracy and computational cost for this type of organic molecule.

-

Structure Building : Construct the 3D model of Pyridine-4-carboxamidoxime N-oxide using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization :

-

Set up a geometry optimization calculation using a DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Run the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Ensure the calculation converges to a stationary point on the potential energy surface.

-

-

Frequency Calculation :

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Validation: Confirm that the output shows zero imaginary frequencies. This proves the optimized structure is a true energy minimum.

-

-

Property Calculation :

-

Using the validated minimum energy structure, perform a single-point energy calculation to obtain electronic properties.

-

Request output for molecular orbitals (HOMO, LUMO), Mulliken population analysis (for atomic charges), and the dipole moment.

-

-

Data Analysis :

-

Extract the energies of the HOMO and LUMO to calculate the energy gap.

-

Analyze the charge distribution to identify electrophilic and nucleophilic sites.

-

Visualize the HOMO and LUMO to understand the regions of electron density involved in frontier molecular orbital interactions.

-

Conclusion

Pyridine-4-carboxamidoxime N-oxide is a sophisticated ligand whose electronic properties are a synergistic product of its constituent pyridine N-oxide and amidoxime moieties. Its polarized N-O bond, extensive hydrogen bonding capabilities, and the latent reactivity of the amidoxime group make it a uniquely versatile tool. The electronic structure, readily probed by DFT and validated by spectroscopy, directly informs its behavior as both a versatile coordinating agent for constructing novel metal-based materials and as a promising scaffold for the development of next-generation prodrugs with mechanisms such as targeted nitric oxide delivery. A thorough understanding of these fundamental electronic properties is paramount for any scientist seeking to harness its full potential in materials science and medicine.

References

- Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr3va9MYPaVjLYOM4c7A2ct53mmO6KY79SoePagI6tlZByGY6dJc43DZjzVAIzqll1ocEgPhXxJOm8ProwkHG8F_1TvjDi9dqt_WEvSBRm4tJ8cCL_zlwwyiRkpFTwqT30iVROFyr0EgbrXWydSid-3Z7k8aYOpW35FqNp8QulP0yJkHwLpaEo

- BenchChem. (2025). A Comprehensive Guide to Comparative DFT Studies of Substituted Pyridine N-Oxides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2AQw_E_qQibzp-iluE9biitv9pGR9vf1VMLA3EgEle2iabtSF8DwnL0eo9ZlrKgRDbr2uNcf4pmMsal6MbkRCw4Cy9XeXAQJykLo2hSFx7PDQSBg1BX_K_vRyzarC2-DJnSQMZXtIuqM7PflWjwyde-nbAwxRnv6RTung7KwBcUjlIh4pUnrfXh1EVTzs_VUXYdLJBQ==

-

Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., Varella, E. A., & Nicolaides, D. N. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. Current Pharmaceutical Design, 14(10), 938-968. Retrieved from [Link]

- Goud, B., et al. (2025). O−N+ Coordination Bond Denticity of Pyridine N‐Oxide. ACS Omega. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe6kaybPkeg2XjH8YHniWggBRNmTkg-zeW-rl4ezXzCJeSyTGJ8SQhqpYf9AuqkV-zV34Q1eSFbE-ARLtHKIV8W5jlaRtCr52ra3B4fGVDV_3rz5v9zGDMdoik7tptsLJbulQKhDZSjFplm7-vWN0=

- Fylaktakidou, K. C., et al. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Bentham Science Publishers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHheKxwybkHD2IR8dcUFQWgqaE_1PYhE8l0fq_jbPmDYReLENXaShM-0Yh8c-KQGt5k84QlaHdEkehR1kZTSOme7NrMc2uaKxm_YyPwTP4-FndLwyzSxGFz6Os46PGojbNUEk8zwQ==

-

Bower, H., & Topping, G. (1974). Pyridine N-oxide and quinoline N-oxide complexes with bivalent manganese, cobalt, nickel, copper, and zinc thiocyanates and selenocyanates. Journal of the Chemical Society, Dalton Transactions, (16), 1752-1756. Retrieved from [Link]

-

Fylaktakidou, K. C., et al. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. ResearchGate. Retrieved from [Link]

-

Chen, J. R., et al. (2018). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. ChemRxiv. Retrieved from [Link]

-

Phakhodee, W., Duangkamol, C., Wiriya, N., & Pattarawarapan, M. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 8(69), 39599-39608. Retrieved from [Link]

-

Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. Retrieved from [Link]

-

Quagliano, J. V., et al. (1958). Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society, 80(19), 5270-5273. Retrieved from [Link]

-

Liebman, J. F., & Martin, K. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. Retrieved from [Link]

-

Chopra, D., et al. (2017). Dichlorine–pyridine N-oxide halogen-bonded complexes. CrystEngComm, 19(24), 3326-3330. Retrieved from [Link]

-

Sarma, B., & Baruah, J. B. (2012). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Pyridin-4-olate and Pyridine N-oxides in Coordination Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBHnCgY7j2WZt1XDXJg6oHFO_7i9xFrdIkGeBe4K6gJ7iqKDirt8TpKYUKADiLuWHutr7_sy2rCshWhjwjSd92EbM-FCUF2Ko7tRkn9OlHZ2FG3-Qn4rcPDydkrhC83xYJaALtcLYJ9sztckai7BEvM83vYjxZ57fN3VX4ae8eCM4UnK71q2LZ7e2uoj5LNzACv-_h3lo70e7TYkYZIdo1q0YKgdBthzVG5tIHkS7WnleIyQ==

-

Kang, S. Y., et al. (2020). Pyridine-4-carboxamidoxime N-oxide. IUCrData, 5(11), x201335. Retrieved from [Link]

-

Minyaev, R. M., et al. (2016). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. Retrieved from [Link]

-

Ostrowska, K., & Wróbel, Z. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 14(1), 5-18. Retrieved from [Link]

-

Van der Linden, I., et al. (2006). Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. Antiviral Research, 70(1), 19-26. Retrieved from [Link]

-

Liebman, J. F., & Martin, K. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. PubMed. Retrieved from [Link]

- CN115160220A - Synthesis process of pyridine-N-oxide. (2022). Google Patents.

-

Singh, B. K., Rajour, H. K., & Chandra, J. (2016). Spectroscopic Characterization and Molecular Modeling of Bioactive Pyridine Carboxyamide Complexes. Journal of Applied Chemical Science International, 6(1), 45-57. Retrieved from [Link]

-

Mironov, I. V., et al. (2015). Quantitative evaluation of Ln(III) pyridine N-oxide carboxylic acid spectra under chemometric and metrological aspects. ResearchGate. Retrieved from [Link]

Sources

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal complexes of pyridine-N-oxides and amine oxides - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-4-carboxamidoxime N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 12. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides [mdpi.com]

- 13. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine N-oxide and quinoline N-oxide complexes with bivalent manganese, cobalt, nickel, copper, and zinc thiocyanates and selenocyanates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

Toxicological and Safety Profiling of Pyridine-4-carboxamidoxime N-oxide: A Comprehensive Technical Guide

Executive Summary

Pyridine-4-carboxamidoxime N-oxide (CAS: 66168-50-1) is a specialized heterocyclic compound frequently utilized as a building block in the synthesis of metal-organic frameworks (MOFs) and as a crucial intermediate in prodrug development. Characterized by the presence of both an N-oxide and an amidoxime functional group, this molecule presents a unique metabolic and toxicological profile. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, and self-validating safety protocols to guide researchers in its handling, risk mitigation, and analytical validation.

Physicochemical Profiling

Understanding the structural baseline of Pyridine-4-carboxamidoxime N-oxide is critical for predicting its behavior in biological and environmental matrices. The dual functional groups heavily influence its solubility, reactivity, and ionization potential.

| Property | Data / Value |

| Chemical Name | Pyridine-4-carboxamidoxime N-oxide |

| CAS Registry Number | 66168-50-1 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| PubChem CID | 44613007 |

| IUPAC Name | (1-hydroxypyridin-4-ylidene)nitrosomethanamine |

| Key Structural Features | Pyridine N-oxide ring, Amidoxime moiety |

Mechanistic Toxicology & Biotransformation

The toxicity of Pyridine-4-carboxamidoxime N-oxide is primarily driven by its biotransformation pathways. The compound is not inherently highly reactive in its stable state; rather, its hazard profile emerges from enzymatic interactions within biological tissues.

Redox Cycling and ROS Generation: Heterocyclic N-oxides are susceptible to one-electron reduction catalyzed by enzymes such as NADPH:cytochrome P450 reductase (CYPOR). This reduction generates a radical intermediate that rapidly reacts with molecular oxygen (back-oxidation), producing1[1]. The localized accumulation of ROS in mucosal tissues leads to lipid peroxidation and protein cross-linking, which is the direct causal mechanism behind the compound's irritating effects on the 2[2].

Amidoxime Metabolism: Concurrently, the amidoxime group is a known substrate for the mitochondrial amidoxime reducing component (mARC), a molybdenum-dependent enzyme system. While mARC typically functions to activate amidoxime prodrugs into their active amidine forms, the processing of N-oxygenated structures can sometimes lead to the generation of reactive intermediates or compete with 3[3].

Fig 1: Biotransformation pathways of Pyridine-4-carboxamidoxime N-oxide leading to ROS irritation.

Hazard Identification & Safety Data Sheet (SDS) Parameters

Based on its ROS-generating potential upon contact with mucosal enzymes, Pyridine-4-carboxamidoxime N-oxide is classified as an4[4]. The following table summarizes the quantitative and qualitative safety parameters required for laboratory compliance.

| GHS Parameter | Code | Description | Mechanistic Causality |

| Signal Word | Warning | GHS07 (Exclamation Mark) | Indicates acute toxicity and irritation potential. |

| Hazard Statement | H315 | Causes skin irritation | ROS generation upon contact with dermal enzymes. |

| Hazard Statement | H319 | Causes serious eye irritation | Oxidative stress in the highly vascularized corneal mucosa. |

| Hazard Statement | H335 | May cause respiratory irritation | Inhalation of dust triggers CYPOR-mediated ROS in lung tissue. |

| Precautionary | P261 | Avoid breathing dust/fume/gas | Prevents introduction of the N-oxide into the respiratory tract. |

| Precautionary | P280 | Wear protective gloves/eye protection | Physical barrier against dermal/ocular enzymatic activation. |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water | Dilutes the compound and halts localized redox cycling. |

Experimental Methodologies: Handling, Decontamination, and Analytical Validation

To ensure analytical trust and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to adapt the workflow intelligently.

Protocol 1: Safe Handling and Spill Decontamination

Objective: To safely manipulate the compound and neutralize accidental spills without generating aerosolized hazards.

-

PPE and Environmental Setup: Don nitrile gloves, a lab coat, and safety goggles. Conduct all massing and transfers inside a Class II biological safety cabinet or a chemical fume hood with ≥6 air changes/hour. Causality: Nitrile provides a sufficient barrier against polar organic solids. High-velocity ventilation prevents the inhalation of micro-particulates, directly mitigating the H335 respiratory hazard.

-

Spill Containment: In the event of a powder spill, do not sweep dry. Gently cover the spill with a damp absorbent pad soaked in a weak alkaline solution (e.g., 5% Sodium Bicarbonate). Causality: Dry sweeping aerosolizes the powder. The damp pad suppresses dust, while the mild alkalinity prevents acid-catalyzed hydrolysis of the amidoxime group during cleanup.

-

Collection and Disposal: Carefully fold the absorbent pad inward. Wipe the area with a secondary pad soaked in 70% ethanol/water to capture residual organics. Dispose of all materials in a sealed, labeled hazardous waste container. Causality: Ethanol ensures the solubilization and removal of any remaining hydrophobic N-oxide residues from the bench surface.

Protocol 2: Analytical Validation (LC-MS/MS) for Purity Monitoring

Objective: To verify the structural integrity of Pyridine-4-carboxamidoxime N-oxide and monitor for spontaneous or enzymatic reduction to its amidine counterpart.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter. Causality: The 50:50 organic/aqueous blend ensures complete solvation of both the polar N-oxide and the slightly hydrophobic pyridine ring, preventing column precipitation.

-

Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes. Causality: Formic acid acts as an ion-pairing agent, keeping the amidoxime group protonated. This prevents peak tailing and ensures sharp, reproducible retention times.

-

Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Monitor the parent ion [M+H]⁺ at m/z 154.14. Causality: ESI+ is ideal for basic nitrogenous compounds. To validate the N-oxide structure, monitor the MS2 fragmentation for a neutral loss of 16 Da (loss of oxygen), which is the diagnostic signature distinguishing the N-oxide from its reduced amidine metabolite.

References

-

Title: Enzyme-Activated Generation of Reactive Oxygen Species from Heterocyclic N-Oxides under Aerobic and Anaerobic Conditions and Its Relevance to Hypoxia-Selective Prodrugs Source: ACS Chemical Research in Toxicology URL: [Link]

-

Title: The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: PubMed Central (PMC) / NIH URL: [Link]

-

Title: Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents Source: NCBI Bookshelf URL: [Link]

-

Title: Pyridine-4-carboxamidoxime N-oxide, 97% - Safety and Handling Source: Fisher Scientific URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic and Other Relevant Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Oxyde de pyridine-4-carboxamidoxime, 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]

Application Note: Synthesis and Characterization of Metal Complexes with Pyridine-4-carboxamidoxime N-oxide

Introduction & Mechanistic Rationale

The rational design of coordination compounds relies heavily on the selection of versatile, multi-dentate ligands capable of directing specific molecular architectures. Pyridine-4-carboxamidoxime N-oxide represents a highly strategic ligand in modern coordination chemistry and drug development. It bridges two powerful coordinating moieties: the N-oxide group and the amidoxime group.

From a mechanistic standpoint, pyridine N-oxides are robust oxygen donors that typically bind to transition metals with a characteristic M-O-N bond angle of approximately 130°[1]. The addition of the amidoxime moiety (–C(NH₂)=NOH) introduces supplementary nitrogen and oxygen donor sites. This dual-functionality enables the construction of complex 2 and multinuclear coordination polymers[2].

For drug development professionals, synthesizing metal complexes with such ligands is driven by Overton's concept and chelation theory. Coordination to a metal center increases the lipophilicity of the ligand, enhancing cellular permeation and often amplifying 3 compared to the parent organic molecule[3].

Experimental Design & Causality

A robust protocol must be a self-validating system where every experimental choice is grounded in chemical causality:

-

Metal Precursor Selection (Acetates vs. Chlorides): Metal acetate salts (e.g., Cu(OAc)₂, Zn(OAc)₂) are explicitly chosen over metal chlorides. Causality: The acetate anion ( CH3COO− ) acts as a weak base in situ. It facilitates the deprotonation of the amidoxime hydroxyl group, which is critical for forming stable, neutral coordination complexes. Furthermore, acetates can act as bridging co-ligands to support multinuclear assemblies.

-

Solvent System: Absolute methanol or ethanol is utilized. Causality: The N-oxide moiety renders the ligand highly polar. Polar protic solvents efficiently dissolve both the transition metal salts and the ligand. More importantly, they provide the necessary hydrogen-bonding networks that guide the4 during crystallization[4].

-

Thermodynamic Control: The reaction is refluxed, followed by slow evaporation. Causality: Refluxing provides the activation energy required for ligand exchange (displacing solvent/acetate molecules from the metal). Slow evaporation ensures the system remains near equilibrium, avoiding kinetic traps (amorphous powders) and yielding high-quality single crystals suitable for X-ray diffraction.

Visualization of Synthesis Workflow

Fig 1. Workflow for synthesizing transition metal complexes with Pyridine-4-carboxamidoxime N-oxide.

Step-by-Step Protocol

Phase 1: Preparation of the Reaction Mixture

-

Ligand Solvation: Weigh 1.0 mmol of Pyridine-4-carboxamidoxime N-oxide and transfer it into a 50 mL round-bottom flask. Add 20 mL of absolute methanol.

-

Causality Check: Stir at 40°C until complete dissolution is achieved. Incomplete solvation will result in unreacted ligand co-crystallizing with the final product, compromising purity.

-

Precursor Preparation: In a separate 20 mL vial, dissolve 1.0 mmol of the chosen metal acetate (e.g., Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, or Zn(OAc)₂·2H₂O) in 10 mL of absolute methanol.

Phase 2: Coordination Reaction

-

Addition: Mount the round-bottom flask over a magnetic stirrer equipped with a heating mantle. Add the metal salt solution dropwise (approx. 1 mL/min) to the ligand solution under continuous stirring.

-

Causality Check: Dropwise addition prevents localized supersaturation, which would otherwise trigger the rapid precipitation of amorphous kinetic products.

-

Reflux: Attach a reflux condenser and heat the mixture to 60–65°C for 2 to 4 hours. A distinct color change (e.g., deep green/blue for Cu(II), pink/red for Co(II)) serves as an immediate visual indicator of successful coordination.

Phase 3: Isolation and Crystallization

-

Filtration: Filter the hot solution through a fine glass frit to remove any insoluble impurities or trace metal hydroxides.

-

Controlled Evaporation: Transfer the clear filtrate to a crystallization dish. Cover with perforated Parafilm and allow it to stand undisturbed at ambient room temperature (20–25°C).

-

Causality Check: Do not use an ice bath. Slow evaporation over 3–7 days is mandatory to facilitate the highly ordered self-assembly required for Single-Crystal X-Ray Diffraction (SCXRD).

-

Harvesting: Once distinct crystals form, isolate them via vacuum filtration, wash with a minimal volume (1-2 mL) of ice-cold methanol to remove unreacted precursors, and dry under a vacuum desiccator.

Quantitative Data & Characterization Markers

To validate the synthesized complexes, researchers should cross-reference their analytical results against the established parameters summarized below. A key self-validating marker is the shift in the Infrared (IR) ν (N-O) stretching frequency. The free ligand exhibits this stretch at ~1250 cm⁻¹; upon coordination, electron density is withdrawn into the metal d-orbitals, shifting the peak to lower frequencies[3].

| Metal Precursor | Preferred Geometry | Expected Coordination Mode | Key IR Marker ( ν N-O) | Expected Yield (%) |

| Cu(OAc)₂·H₂O | Square Pyramidal / Octahedral | Bidentate (N, O) | ~1200 cm⁻¹ | 75 - 85 |

| Co(OAc)₂·4H₂O | Octahedral | Bidentate (N, O) / Bridging | ~1205 cm⁻¹ | 65 - 80 |

| Zn(OAc)₂·2H₂O | Tetrahedral / Octahedral | Monodentate (O) / Bidentate | ~1210 cm⁻¹ | 70 - 90 |

| Ni(OAc)₂·4H₂O | Octahedral | Bidentate (N, O) | ~1205 cm⁻¹ | 60 - 75 |

References

- Padgett, C. W., Sheriff, K., & Lynch, W. E. (2020). "Pyridine-4-carboxamidoxime N-oxide".

- RSC Publishing. "Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures". RSC Advances.

- ResearchGate. "Antimicrobial Evaluation of Novel Metals Complexes of n- Isonicotinamido-2-hydroxy-5-methoxybenzalaldimine". Journal of Pharmacy and Pharmacology Research.

- Wikipedia. "Transition metal complexes of pyridine-N-oxides and amine oxides".

Sources

- 1. Transition metal complexes of pyridine-N-oxides and amine oxides - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental, CSD survey, solution and theoretical approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Harnessing Pyridine-4-carboxamidoxime N-oxide in the Design of Advanced Metal-Organic Frameworks

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the utilization of Pyridine-4-carboxamidoxime N-oxide as a sophisticated organic ligand for the synthesis of novel Metal-Organic Frameworks (MOFs). We delve into the unique structural and chemical attributes of this ligand, detailing how its distinct functional moieties—the pyridine N-oxide and the amidoxime group—can be leveraged to create MOFs with tailored properties. This guide offers detailed, field-proven protocols for ligand synthesis, MOF construction via solvothermal methods, and post-synthetic modification strategies. Furthermore, we explore the profound implications for applications in targeted drug delivery, advanced catalysis, and selective heavy metal ion sequestration, grounding our discussion in established chemical principles and cutting-edge research.

Introduction: The Rationale for a Multifunctional Ligand

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, constructed from metal ions or clusters linked by organic molecules to form highly porous, crystalline structures.[1] The choice of the organic ligand is paramount, as it dictates the framework's topology, pore environment, and ultimate functionality.[2]

Pyridine-4-carboxamidoxime N-oxide is a ligand of significant interest due to its trifunctional nature:

-

Pyridine Ring: A foundational building block in coordination chemistry, providing structural rigidity.[3]

-

N-oxide Group: This moiety coordinates with metal centers through its oxygen atom, influencing the electronic properties of the metal node and potentially serving as a Lewis base catalytic site.[4] Its presence can also enhance the hydrophilicity of the final MOF, a desirable trait for biomedical applications.[5]

-

Amidoxime Group: A powerful chelating agent renowned for its high affinity for various metal ions, particularly actinides and lanthanides.[6] This functionality is exceptional for applications in selective adsorption and environmental remediation.

The integration of these three components into a single linker molecule opens a pathway to designing MOFs with a pre-coded, synergistic combination of structural, catalytic, and adsorptive capabilities.

Ligand Synthesis and Characterization

The successful construction of the target MOF begins with the pure ligand. The synthesis of Pyridine-4-carboxamidoxime N-oxide is a two-step process starting from 4-cyanopyridine.

Protocol 2.1: Synthesis of 4-Cyanopyridine N-oxide

The first step involves the selective oxidation of the pyridine nitrogen without affecting the nitrile group.

-

Rationale: Peroxy acids are effective reagents for N-oxidation. Using a controlled temperature prevents side reactions. Dichloromethane is a suitable solvent due to its inertness and ease of removal.[7]

-

Materials:

-

4-Cyanopyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 4-cyanopyridine (1.0 eq) in DCM in a round-bottom flask at 0-5 °C.

-

Slowly add a solution of m-CPBA (~1.1 eq) in DCM, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).[7]

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess acid.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify via column chromatography or recrystallization.

-

Protocol 2.2: Synthesis of Pyridine-4-carboxamidoxime N-oxide

This step converts the nitrile functional group into the desired amidoxime.

-

Rationale: Hydroxylamine reacts with nitriles to form amidoximes. The basic conditions facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon.

-

Materials:

-

4-Cyanopyridine N-oxide

-

Hydroxylamine hydrochloride

-

Potassium carbonate or Sodium hydroxide

-

Ethanol/Water solvent mixture

-

-

Procedure:

-

Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) and a base like potassium carbonate (1.5 eq) in an ethanol/water mixture.

-

Add 4-cyanopyridine N-oxide (1.0 eq) to this solution.

-

Heat the mixture to reflux (typically 60-80 °C) for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

The aqueous residue can be cooled to induce precipitation or extracted with a suitable organic solvent.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Caption: Synthesis of the target ligand from 4-cyanopyridine.

MOF Synthesis: Protocols and Methodologies

The most common method for synthesizing crystalline MOFs is solvothermal synthesis, which involves heating the reactants in a sealed vessel.[2][8]

Protocol 3.1: Solvothermal Synthesis of a Zn-Pyridine-4-carboxamidoxime N-oxide MOF

-

Rationale: Zinc (II) is a versatile metal ion for MOF synthesis due to its flexible coordination geometry. N,N-Dimethylformamide (DMF) is a high-boiling point solvent widely used for solvothermal synthesis, capable of dissolving both the organic ligand and the metal salt.[9] The elevated temperature and pressure facilitate the crystallization of the thermodynamically stable MOF product.

-

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Pyridine-4-carboxamidoxime N-oxide ligand

-

N,N-Dimethylformamide (DMF)

-

Ethanol or Methanol

-

Teflon-lined stainless-steel autoclave (20 mL)

-

-

Procedure:

-

In a 20 mL glass vial, dissolve Pyridine-4-carboxamidoxime N-oxide (e.g., 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in 15 mL of DMF. The molar ratio may need to be optimized.

-

Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

-

Transfer the solution to the Teflon liner of the autoclave.

-

Seal the autoclave and place it in a programmable oven. Heat to 100-120 °C for 48-72 hours.[5]

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration or decantation.

-

Wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors.

-

Immerse the product in a volatile solvent like ethanol for 2-3 days, replacing the solvent daily, to exchange the high-boiling DMF.

-

Activate the MOF by heating the sample under a dynamic vacuum (e.g., at 120-150 °C) for 12 hours to remove all solvent molecules from the pores. The activation temperature must be below the MOF's decomposition temperature, as determined by TGA.[10]

-

Caption: General workflow for MOF synthesis and activation.

Essential Characterization Techniques

Verifying the successful synthesis and determining the properties of the new MOF is critical. The following table summarizes the key techniques and their purpose.

| Technique | Purpose | Expected Outcome / Information Gained |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[10] | A well-defined diffraction pattern with sharp peaks indicates a crystalline material. Comparison with simulated patterns can confirm the structure. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To verify the incorporation of the ligand and its functional groups into the framework.[6] | Presence of characteristic peaks for N-O stretch (from N-oxide), C=N and N-H stretches (from amidoxime), and shifts in carboxylate peaks upon coordination. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[10] | A weight loss step corresponding to solvent removal, followed by a plateau indicating the stable temperature range, and finally, decomposition at higher temperatures. |

| N₂ Sorption Analysis (at 77 K) | To determine the porosity, specific surface area (BET method), and pore size distribution of the activated MOF.[1] | A Type I or Type IV isotherm typical of microporous or mesoporous materials, respectively, from which surface area and pore volume can be calculated. |

Potential Applications: A Forward Look

The unique combination of functional groups in a Pyridine-4-carboxamidoxime N-oxide based MOF makes it a promising candidate for several high-value applications.

Targeted Drug Delivery

The high porosity and surface area of MOFs make them excellent candidates for drug carriers, offering high loading capacities and controlled release.[11][12]

-

Enhanced Biocompatibility: The hydrophilic N-oxide and amidoxime groups can improve the MOF's dispersibility and stability in biological media.[5]

-

Controlled Release: The chemical environment within the pores can be tuned to interact with specific drug molecules, allowing for stimuli-responsive release (e.g., pH-triggered release in acidic tumor environments).[13]

-

Bio-conjugation: The amine functionality of the amidoxime group provides a handle for post-synthetic modification, allowing for the attachment of targeting ligands (e.g., folic acid) to direct the MOF to specific cells or tissues.

Heterogeneous Catalysis

The structure of the MOF provides an ideal platform for creating well-defined, isolated catalytic sites.

-

Lewis Base Catalysis: The N-oxide oxygen atom can act as a Lewis base site, potentially catalyzing reactions such as CO₂ cycloaddition or Knoevenagel condensations.[14]

-

Metal Node Catalysis: The ligand can modulate the Lewis acidity of the metal nodes, enhancing their catalytic activity for a range of organic transformations.[15][16]

-

Synergistic Catalysis: The close proximity of the N-oxide (Lewis base) and the metal node (Lewis acid) could enable cooperative catalysis for more complex reactions.[15]

Selective Adsorption and Environmental Remediation

The amidoxime group is a superb chelator for heavy and radioactive metal ions.

-

Uranium Sequestration: Amidoxime-functionalized materials are extensively studied for their exceptional ability to extract uranium (as UO₂²⁺) from aqueous solutions, including seawater.[6][17] The MOF's high surface area would make these sites readily accessible, leading to high adsorption capacities and fast kinetics.

-

Heavy Metal Removal: The same chelating properties can be applied to the removal of other toxic heavy metals like lead, mercury, and cadmium from industrial wastewater.

Caption: Key MOF features and their corresponding applications.

Conclusion

Pyridine-4-carboxamidoxime N-oxide stands out as a highly promising, yet underexplored, ligand for the development of next-generation multifunctional MOFs. Its synthesis, while requiring careful execution, is accessible through established organic chemistry reactions. The protocols outlined in this guide provide a robust framework for researchers to synthesize and characterize MOFs based on this ligand. The potential for these materials to make a significant impact in fields ranging from biomedicine to environmental science is substantial, and further exploration is strongly encouraged.

References

- Benchchem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.

- Dalton Transactions (RSC Publishing). (n.d.). The water-based synthesis of chemically stable Zr-based MOFs using pyridine-containing ligands and their exceptionally high adsorption capacity for iodine.

- PMC. (n.d.). Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy.

- Wiley Online Library. (n.d.). Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6.

- Scholarly Community Encyclopedia. (n.d.). Applications of MOFs in Drug Delivery.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1,4-Diamino-2-butene.

- JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks.

- ACS Publications. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers.

- ACS Publications. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.

- RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications.

- IntechOpen. (2022). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).

- BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.

- ResearchGate. (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1).

- ResearchGate. (n.d.). Amidoxime-functionalized metal-organic frameworks UiO-66 for U(VI) adsorption from aqueous solution.

- ResearchGate. (2025). Amidoxime-Functionalized Metal-Organic Framework with Antimicrobial Property for the Removal of U (Vi) from Wastewater.

- PMC. (n.d.). Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines.

- ACS Publications. (2020). Pyridinium-Functionalized Ionic Metal–Organic Frameworks Designed as Bifunctional Catalysts for CO2 Fixation into Cyclic Carbonates.

- PMC. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.

- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.

- PMC. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks.

- Wikipedia. (n.d.). Transition metal complexes of pyridine-N-oxides and amine oxides.

Sources

- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Transition metal complexes of pyridine-N-oxides and amine oxides - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) | IntechOpen [intechopen.com]

- 13. drpress.org [drpress.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Advanced In Vitro Biological Assay Protocols for Pyridine-4-carboxamidoxime N-oxide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Profile: Pyridine-4-carboxamidoxime N-oxide (CAS: 66168-50-1)

Executive Summary & Mechanistic Rationale

Pyridine-4-carboxamidoxime N-oxide [systematic name: (Z)-4-(N′-hydroxycarbamimidoyl)pyridine N-oxide] is a dual-functionalized heterocyclic compound characterized by a pyridine N-oxide ring and an amidoxime moiety[1]. In medicinal chemistry and drug discovery, this specific structural motif is highly valued for three distinct biological mechanisms:

-

Nitric Oxide (NO) Donation: Amidoximes are well-documented pharmacophores capable of releasing nitric oxide under physiological conditions, acting as vasodilators or targeted anticancer agents[2][3].

-